molecular formula C21H20O6 B153755 10-beta-Carbethoxypropionylchrysarobin CAS No. 127848-71-9

10-beta-Carbethoxypropionylchrysarobin

Cat. No. B153755
M. Wt: 368.4 g/mol
InChI Key: IRAGWLLQCZCTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-beta-Carbethoxypropionylchrysarobin is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of chrysarobin, a natural substance that has been used for centuries in traditional medicine. In recent years, researchers have focused on the synthesis and properties of 10-beta-Carbethoxypropionylchrysarobin, and have found that it has a wide range of potential applications in the fields of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 10-beta-Carbethoxypropionylchrysarobin is complex and not yet fully understood. However, studies have shown that it works by inhibiting the growth and proliferation of cancer cells, and by inducing apoptosis, or programmed cell death, in these cells. It is believed that 10-beta-Carbethoxypropionylchrysarobin may also have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Biochemical And Physiological Effects

Studies have found that 10-beta-Carbethoxypropionylchrysarobin has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, and to induce the expression of genes that are involved in apoptosis. It may also have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 10-beta-Carbethoxypropionylchrysarobin is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancers, and may be useful in the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to work with, and it may have toxic effects on cells at high concentrations.

Future Directions

There are many potential future directions for research on 10-beta-Carbethoxypropionylchrysarobin. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is ongoing research into the mechanisms of action of 10-beta-Carbethoxypropionylchrysarobin, and how it interacts with cancer cells and other biological systems. Overall, there is great potential for this compound to be used in a wide range of scientific research applications in the future.

Synthesis Methods

The synthesis of 10-beta-Carbethoxypropionylchrysarobin is a complex process that involves several steps. The starting material for the synthesis is chrysarobin, which is extracted from the roots of the Indian tree Andira araroba. The chrysarobin is then chemically modified to produce 10-beta-Carbethoxypropionylchrysarobin.

Scientific Research Applications

10-beta-Carbethoxypropionylchrysarobin has been widely studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have found that 10-beta-Carbethoxypropionylchrysarobin has potent anti-cancer properties, and may be effective in treating a wide range of cancers, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

127848-71-9

Product Name

10-beta-Carbethoxypropionylchrysarobin

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate

InChI

InChI=1S/C21H20O6/c1-3-27-17(25)8-7-15(23)18-12-5-4-6-14(22)19(12)21(26)20-13(18)9-11(2)10-16(20)24/h4-6,9-10,18,22,24H,3,7-8H2,1-2H3

InChI Key

IRAGWLLQCZCTSU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

Canonical SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

synonyms

1,8-dihydroxy-3-methyl-10-(4'-carbethoxy-1'-oxopropionyl)-9(10H)-anthracenone
10-BCPCB
10-beta-carbethoxypropionylchrysarobin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.